[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
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Overview
Description
[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound that features multiple hydroxyl groups and a methoxyphenyl group. This compound is likely to exhibit significant biological activity due to its structural features, which include multiple hydroxyl groups and an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be achieved through multi-step organic synthesis. The key steps would involve:
Formation of the oxan-2-yl ring: This can be achieved through cyclization reactions involving sugar derivatives.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the methoxyphenyl group: This can be done through esterification reactions involving methoxyphenyl acetic acid and appropriate alcohol derivatives.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Optimization of reaction conditions: This includes temperature, pressure, and pH to maximize yield and purity.
Use of catalysts: Catalysts like acids or bases to speed up the reaction.
Purification techniques: Techniques like crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Helps in understanding the behavior of hydroxyl and methoxy groups in organic reactions.
Biology
Enzyme studies: Used to study the activity of enzymes that interact with hydroxyl and methoxy groups.
Metabolic pathways: Helps in understanding metabolic pathways involving similar compounds.
Medicine
Drug development: Potential use in developing drugs due to its biological activity.
Pharmacokinetics: Study of how the compound is absorbed, distributed, metabolized, and excreted in the body.
Industry
Material science: Used in the development of new materials with specific properties.
Biotechnology: Applications in biotechnology processes involving similar compounds.
Mechanism of Action
The mechanism of action of [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate likely involves:
Interaction with enzymes: The hydroxyl and methoxy groups can interact with enzymes, affecting their activity.
Binding to receptors: The aromatic ring can bind to specific receptors, triggering biological responses.
Pathway modulation: The compound can modulate metabolic pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
[4-hydroxy-3-methoxyphenyl]prop-2-enoate: Lacks the complex sugar derivative but has similar aromatic and hydroxyl features.
[2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]: Lacks the methoxyphenyl group but has similar sugar and hydroxyl features.
Uniqueness
Complexity: The combination of multiple hydroxyl groups, a sugar derivative, and a methoxyphenyl group makes it unique.
Biological activity: The structural features suggest significant potential for biological activity, distinguishing it from simpler compounds.
Properties
IUPAC Name |
[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEADZHVGOCGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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